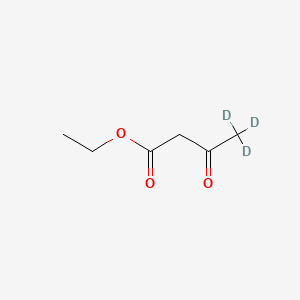

Ethyl acetoacetate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

ethyl 4,4,4-trideuterio-3-oxobutanoate |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3 |

InChI Key |

XYIBRDXRRQCHLP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)CC(=O)OCC |

Canonical SMILES |

CCOC(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Deuterium Kinetic Isotope Effect: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This powerful tool provides profound insights into reaction mechanisms and has emerged as a valuable strategy in drug development to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the theoretical principles underpinning the deuterium KIE, detailed experimental protocols for its measurement, and a thorough exploration of its application in modulating drug metabolism, with a particular focus on cytochrome P450-mediated pathways.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is a direct consequence of the mass difference between isotopes, which manifests in differing vibrational frequencies of chemical bonds. The bond between a carbon and a deuterium atom (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.[1][2] This difference in bond energy is the fundamental origin of the deuterium KIE.

The magnitude of the KIE is expressed as the ratio of the reaction rate constant for the light isotope (kH) to that of the heavy isotope (kD):

KIE = kH / kD

A KIE greater than 1, termed a "normal" KIE, indicates that the C-H bond is broken more rapidly than the C-D bond, suggesting that this bond cleavage is involved in the rate-determining step of the reaction.[3] Conversely, a KIE less than 1 is an "inverse" KIE, and a KIE of 1 implies that C-H bond cleavage is not rate-limiting.

There are two main types of deuterium KIEs:

-

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[1] PKIEs are typically significant, with values often ranging from 2 to 10.

-

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[1] SKIEs are generally smaller than PKIEs, with values typically between 0.7 and 1.5.

Quantitative Analysis of the Deuterium Kinetic Isotope Effect

The magnitude of the deuterium KIE provides invaluable information for elucidating reaction mechanisms. Below are tables summarizing representative deuterium KIE values observed in key enzymatic reactions and C-H activation processes.

Table 1: Deuterium Kinetic Isotope Effects in Cytochrome P450 Catalyzed Reactions

| Substrate | Cytochrome P450 Isoform | kH/kD | Reference |

| Ethanol | P450 2E1 | ~3-5 | [4] |

| Toluenes (para-substituted) | Various (1A2, 2B1, 2C9, 2E1) | 1-3 | [5] |

| N-nitrosodimethylamine (N-demethylation) | P450 2E1 | ~3.8 | [4] |

| Morphine (N-demethylation) | P450 | >1 | [4] |

| Various Drug Compounds | CYP3A4, CYP2C19 | 1.2 - 4.5 | [6] |

Table 2: Deuterium Kinetic Isotope Effects in Enzymatic C-H Bond Activation

| Enzyme | Substrate | kH/kD | Reference |

| Methylamine Dehydrogenase | Methylamine | 5-55 | [1] |

| L-phenylalanine dehydrogenase | L-tyrosine (oxidative deamination) | 2.26 (on Vmax), 2.87 (on Vmax/KM) | [7] |

| L-phenylalanine dehydrogenase | Phenylpyruvic acid (reductive amination) | 1.55 (on Vmax), 1.53 (on Vmax/KM) | [7] |

| Spore Photoproduct Lyase | d4-SP TpT | Apparent DV KIE observed | [8] |

| Nitroalkane Oxidase | Nitroalkane | Enhanced KIE in enzyme vs. water | [7] |

Experimental Protocols for Measuring the Deuterium Kinetic Isotope Effect

The accurate determination of KIEs is crucial for mechanistic studies and drug development. The two primary experimental approaches are competitive and non-competitive methods, which can be carried out using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9]

Competitive Kinetic Isotope Effect Measurement using LC-MS

This method is highly accurate as it involves the simultaneous reaction of a mixture of deuterated and non-deuterated substrates in the same reaction vessel, minimizing experimental variability.

Protocol:

-

Substrate Preparation: Prepare a solution containing a precisely known equimolar mixture of the deuterated and non-deuterated substrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme to the substrate mixture at a controlled temperature.

-

Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

-

Sample Preparation for LC-MS: Prepare the quenched samples for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve protein precipitation, centrifugation, and dilution.

-

LC-MS Analysis: Inject the samples onto an LC system coupled to a mass spectrometer. The LC method should be optimized to separate the substrate and product. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of both the deuterated and non-deuterated species (substrate and product).

-

Data Analysis:

-

Determine the ratio of the deuterated to non-deuterated substrate and product at each time point by integrating the respective peak areas from the chromatograms.

-

Calculate the fraction of the reaction (f) at each time point.

-

The KIE can be determined from the following equation: KIE = log(1-f) / log(1 - f * (Rp/Rs)) where Rp is the ratio of deuterated to non-deuterated product and Rs is the initial ratio of deuterated to non-deuterated substrate.

-

Non-Competitive Kinetic Isotope Effect Measurement using NMR Spectroscopy

In this method, the reaction rates of the deuterated and non-deuterated substrates are measured in separate experiments. While potentially less precise than the competitive method, it is a valuable technique, especially when isotopically labeled internal standards are unavailable.[10]

Protocol:

-

Substrate Preparation: Prepare separate solutions of the deuterated and non-deuterated substrates at the same concentration.

-

Reaction Setup: Set up two separate reactions, one with the deuterated substrate and one with the non-deuterated substrate, under identical conditions (temperature, pH, enzyme concentration).

-

NMR Data Acquisition: Monitor the progress of each reaction directly in an NMR spectrometer. Acquire spectra at regular time intervals.

-

Data Analysis:

-

Integrate the signals corresponding to the substrate and product in each spectrum to determine their concentrations over time.

-

Plot the concentration of the product versus time for both reactions.

-

Determine the initial reaction rates (vH for the non-deuterated and vD for the deuterated substrate) from the initial linear portion of the curves.

-

The KIE is calculated as the ratio of the initial rates: KIE = vH / vD

-

Visualization of Key Pathways and Workflows

Cytochrome P450 Catalytic Cycle

The cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast array of drugs.[2] The catalytic cycle involves the activation of molecular oxygen and subsequent oxidation of the substrate. The rate-limiting step often involves the cleavage of a C-H bond, making it susceptible to the deuterium KIE.[4]

Experimental Workflow for Competitive KIE Measurement

The following diagram illustrates the logical flow of a competitive KIE experiment.

Application of the Deuterium Kinetic Isotope Effect in Drug Development

The deliberate incorporation of deuterium at specific molecular positions, a strategy known as "deuterium-switching," has become a powerful tool in drug development. By slowing down the rate of metabolic C-H bond cleavage, the deuterium KIE can be leveraged to:

-

Enhance Metabolic Stability: Replacing a hydrogen with a deuterium at a primary site of metabolism can significantly decrease the rate of drug clearance, leading to a longer half-life and improved bioavailability.[11]

-

Reduce Toxic Metabolites: If a drug is metabolized to a toxic species, deuterating the site of metabolism can shunt the metabolic pathway towards the formation of non-toxic metabolites, thereby improving the drug's safety profile.[11]

-

Modulate Pharmacokinetics: The altered metabolic rate can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing.

Metabolic Switching: A Key Strategy

A fascinating consequence of the deuterium KIE is "metabolic switching." When the primary metabolic pathway is slowed by deuteration, the drug's metabolism can be redirected to alternative, non-deuterated sites. This can be advantageous if the new metabolic pathways lead to a more favorable drug profile.

Deuterium KIE in Kinase Inhibitor Drug Development

While the direct impact of deuterium KIE on the kinase catalytic activity itself is less commonly exploited, its effect on the metabolism of kinase inhibitors is a significant area of research. Many small-molecule kinase inhibitors are metabolized by cytochrome P450 enzymes. By strategically deuterating these inhibitors, their metabolic stability can be improved, leading to enhanced therapeutic efficacy.[12]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAP kinase cascade, highlighting where a deuterated kinase inhibitor might act and how its metabolism could be influenced by the deuterium KIE.

Conclusion

The deuterium kinetic isotope effect is a fundamentally important phenomenon in chemistry with profound implications for understanding reaction mechanisms and for the rational design of improved pharmaceuticals. For researchers and drug development professionals, a thorough understanding of the principles of KIE, coupled with robust experimental methodologies for its measurement, provides a powerful advantage in the quest for more effective and safer medicines. The strategic application of deuterium substitution to modulate metabolic pathways represents a sophisticated and increasingly successful approach in modern drug discovery.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epfl.ch [epfl.ch]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Acetoacetate-d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetoacetate-d3, a deuterated isotopologue of ethyl acetoacetate. This document details its chemical structure, physicochemical properties, synthesis, and key applications, particularly its role as an internal standard in quantitative analytical methodologies crucial for drug development and metabolic research.

Chemical Structure and Properties

This compound, also known as ethyl (3-oxobutanoate-4,4,4-d3), is a stable isotope-labeled version of ethyl acetoacetate where the three hydrogen atoms of the terminal methyl group (the acetyl group) are replaced with deuterium atoms. This specific labeling makes it an invaluable tool in analytical chemistry.

The fundamental chemical structure is as follows:

Chemical Formula: C₆H₇D₃O₃

SMILES: CCOC(=O)CC(=O)C([2H])([2H])[2H]

CAS Number: 1565868-21-4[1]

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to its non-deuterated analogue, ethyl acetoacetate. Isotopic substitution with deuterium results in a slight increase in molecular weight but does not significantly alter properties such as boiling point, melting point, or solubility. The data presented below is for the non-deuterated form unless otherwise specified, and serves as a reliable proxy.

| Property | Value |

| Molecular Weight | 133.16 g/mol (d3) |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 181 °C |

| Melting Point | -45 °C |

| Density | ~1.028 g/mL at 20 °C |

| Solubility in Water | Slightly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and ethyl acetate |

| Storage Conditions | 4°C, sealed, away from moisture and light[1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The characteristic singlet of the acetyl methyl group protons (CH₃) at ~2.2 ppm in ethyl acetoacetate will be absent in the ¹H NMR spectrum of this compound. The other signals corresponding to the methylene group (~3.4 ppm), and the ethyl ester group (quartet at ~4.2 ppm and triplet at ~1.3 ppm) will remain.

-

¹³C NMR: The chemical shifts will be very similar to the non-deuterated compound. The carbon of the CD₃ group will show a characteristic multiplet due to C-D coupling.

-

²H (Deuterium) NMR: A signal corresponding to the three deuterium atoms will be present, confirming the position of isotopic labeling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be very similar to that of ethyl acetoacetate. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of this compound will be observed at m/z 133, which is three mass units higher than that of the non-deuterated ethyl acetoacetate (m/z 130). The fragmentation pattern will also show corresponding mass shifts for fragments containing the deuterated methyl group. For instance, the prominent acetyl cation fragment (CH₃CO⁺) at m/z 43 in the spectrum of the unlabeled compound will be observed at m/z 46 (CD₃CO⁺) for this compound.

Experimental Protocols

Synthesis of this compound via Deuterium Exchange

The most common method for preparing this compound is through base-catalyzed deuterium exchange of the enolizable protons of the acetyl group in ethyl acetoacetate.[2]

Materials:

-

Ethyl acetoacetate

-

Deuterium oxide (D₂O)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate and a molar excess of deuterium oxide.

-

Catalysis: Add a catalytic amount of a base, such as potassium carbonate. The base facilitates the deprotonation of the α-protons of the acetyl group, leading to the formation of an enolate.

-

Deuterium Exchange: The enolate reacts with D₂O, resulting in the incorporation of deuterium at the α-position. To drive the equilibrium towards the deuterated product, the reaction mixture is typically heated under reflux for several hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetyl methyl proton signal.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Role as an Internal Standard

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, urine) is essential. Stable isotope-labeled internal standards are considered the gold standard for such analyses.

Principle:

An internal standard is a compound that is added in a known quantity to both the calibration standards and the unknown samples. It co-elutes with the analyte of interest and is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.

Deuterated standards like this compound are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures that they behave similarly during sample processing and chromatographic separation. However, due to the mass difference, they can be distinguished by the mass spectrometer.

Advantages in Drug Development

-

Improved Accuracy and Precision: By compensating for matrix effects and procedural variability, the use of this compound as an internal standard leads to more reliable and reproducible quantitative data.

-

Enhanced Method Robustness: The analytical method becomes less susceptible to minor variations in experimental conditions.

-

Metabolic Tracer: In some research applications, deuterated compounds can be used as tracers to follow the metabolic fate of a molecule without the need for radioactive labeling.

Conclusion

This compound is a valuable tool for researchers and scientists in the pharmaceutical industry and academia. Its utility as a stable isotope-labeled internal standard significantly enhances the quality of quantitative data obtained from mass spectrometry-based bioanalytical methods. A thorough understanding of its chemical properties and synthesis is essential for its effective application in advancing drug discovery and development.

References

Synthesis of Deuterated Ethyl Acetoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated ethyl acetoacetate, a valuable isotopically labeled compound in pharmaceutical research, metabolic studies, and as an internal standard in analytical chemistry. This document details the experimental protocols for the selective deuteration of the active methylene and acetyl methyl groups, as well as the synthesis of perdeuterated ethyl acetoacetate.

Introduction

Ethyl acetoacetate is a versatile β-keto ester widely used in organic synthesis. Its deuterated analogues, such as ethyl acetoacetate-d2, -d3, and -d5, are of significant interest for their applications in mechanistic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The introduction of deuterium atoms can alter the metabolic fate of a drug molecule, often leading to improved pharmacokinetic profiles, a strategy known as the "deuterium effect." This guide outlines the primary synthetic methodologies to access these valuable labeled compounds.

Synthetic Strategies and Experimental Protocols

The synthesis of deuterated ethyl acetoacetate can be approached through three main strategies, depending on the desired location of the deuterium labels:

-

Deuteration of the Active Methylene Group (Ethyl Acetoacetate-d2): This is the most straightforward deuteration, taking advantage of the acidity of the α-protons.

-

Deuteration of the Acetyl Methyl Group (Ethyl Acetoacetate-d3): This requires the use of a deuterated acetyl synthon.

-

Synthesis of Perdeuterated Ethyl Acetoacetate (Ethyl Acetoacetate-d5): This is typically achieved by employing a deuterated ethanol source in the industrial synthesis route.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Synthesis of Ethyl Acetoacetate-d2

The active methylene protons of ethyl acetoacetate are readily exchangeable with deuterium from a deuterium source like deuterium oxide (D₂O), often facilitated by a catalyst.

Experimental Protocol: Base-Catalyzed H/D Exchange

-

Materials: Ethyl acetoacetate, Deuterium oxide (D₂O, 99.8 atom % D), Potassium carbonate (K₂CO₃, anhydrous).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).

-

Add D₂O (10 eq) and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

-

Heat the mixture to 80°C and stir for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield ethyl acetoacetate-d2.

-

-

Analysis: The isotopic purity can be determined by ¹H NMR spectroscopy by observing the disappearance of the signal for the methylene protons and by mass spectrometry.

| Parameter | Value |

| Reactants | Ethyl acetoacetate, D₂O, K₂CO₃ |

| Molar Ratio | 1 : 10 : 0.1 |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Typical Yield | >95% |

| Isotopic Purity | >98% d2 |

Logical Workflow for the Synthesis of Ethyl Acetoacetate-d2

Caption: Workflow for the synthesis of ethyl acetoacetate-d2.

Synthesis of this compound

The synthesis of this compound involves the introduction of a trideuterated acetyl group. A plausible route is the acylation of the enolate of ethyl acetate with a deuterated acetylating agent.

Experimental Protocol: Acylation with Acetyl-d3 Chloride

-

Materials: Ethyl acetate, Sodium ethoxide (NaOEt), Acetyl-d3 chloride (CD₃COCl, 99 atom % D), Diethyl ether (anhydrous).

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous diethyl ether.

-

Add ethyl acetate (1.0 eq) dropwise to the sodium ethoxide solution at 0°C to form the enolate.

-

Stir the mixture for 1 hour at room temperature.

-

Cool the mixture back to 0°C and add acetyl-d3 chloride (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.

-

-

Analysis: Isotopic purity and structure confirmation by ¹H NMR, ¹³C NMR, and mass spectrometry.

| Parameter | Value |

| Reactants | Ethyl acetate, NaOEt, Acetyl-d3 chloride |

| Molar Ratio | 1 : 1.1 : 1 |

| Temperature | 0°C to rt |

| Reaction Time | 5 hours |

| Typical Yield | 60-70% |

| Isotopic Purity | >98% d3 |

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Ethyl Acetoacetate-d5

The industrial synthesis of ethyl acetoacetate involves the reaction of diketene with ethanol. By substituting ethanol with its deuterated counterpart, ethanol-d6, ethyl acetoacetate-d5 can be prepared.

Experimental Protocol: Reaction of Diketene with Ethanol-d6

-

Materials: Diketene, Ethanol-d6 (C₂D₅OD, 99.5 atom % D), Triethylamine (catalyst).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous ethanol-d6 (1.1 eq) and a catalytic amount of triethylamine (0.05 eq).

-

Cool the mixture to 0-5°C in an ice bath.

-

Add diketene (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

The reaction is typically clean and can be purified by vacuum distillation to yield ethyl acetoacetate-d5.

-

-

Analysis: The extent of deuteration can be confirmed by ¹H NMR (absence of ethyl group signals) and mass spectrometry.

| Parameter | Value |

| Reactants | Diketene, Ethanol-d6, Triethylamine |

| Molar Ratio | 1 : 1.1 : 0.05 |

| Temperature | 0-10°C |

| Reaction Time | 2.5 hours |

| Typical Yield | >90% |

| Isotopic Purity | >99% d5 |

Logical Workflow for the Synthesis of Ethyl Acetoacetate-d5

Caption: Workflow for the synthesis of ethyl acetoacetate-d5.

Conclusion

This guide has outlined reliable and efficient methods for the synthesis of selectively deuterated and perdeuterated ethyl acetoacetate. The choice of the synthetic route will depend on the specific requirements of the research, particularly the desired location of the deuterium labels. The provided experimental protocols and workflows serve as a practical resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical sciences. The high isotopic purity achievable with these methods makes the resulting deuterated ethyl acetoacetate analogues suitable for a wide range of applications.

Ethyl Acetoacetate-d3: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Stable isotope-labeled internal standards are crucial tools in achieving accurate and reliable results, particularly in mass spectrometry-based analyses. This technical guide provides an in-depth overview of Ethyl acetoacetate-d3, a deuterated analog of ethyl acetoacetate, covering its fundamental properties and its application as an internal standard.

Core Properties of this compound

This compound is a deuterated form of ethyl acetoacetate where three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of unlabeled ethyl acetoacetate in various matrices.

| Property | Value |

| CAS Number | 1565868-21-4[1][2] |

| Molecular Formula | C₆H₇D₃O₃[2] |

| Molecular Weight | 133.16 g/mol [2] |

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol for its use in LC-MS analysis. This protocol should be adapted and validated for specific applications and matrices.

Objective: To accurately quantify the concentration of ethyl acetoacetate in a given sample matrix using this compound as an internal standard.

Materials:

-

Ethyl acetoacetate (analyte) standard

-

This compound (internal standard)

-

Sample matrix (e.g., plasma, urine, reaction mixture)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

LC-MS system (equipped with a suitable column, e.g., C18)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the ethyl acetoacetate standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound internal standard in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known amounts of the ethyl acetoacetate stock solution into the blank sample matrix.

-

To each calibration standard, add a fixed amount of the this compound internal standard solution. This ensures that the concentration of the internal standard is constant across all calibration levels.

-

-

Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.

-

Perform sample extraction to remove interfering components from the matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. The co-eluting nature of the deuterated standard helps to correct for any variability in the extraction recovery.[1]

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS system.

-

Develop a chromatographic method that provides good separation and peak shape for both ethyl acetoacetate and this compound. Due to the deuterium labeling, there might be a slight difference in retention times between the analyte and the internal standard.[2]

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Selected Reaction Monitoring or SRM).

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard helps to compensate for matrix effects and variations in instrument response.[3]

-

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Deuterated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and implications of keto-enol tautomerism in deuterated beta-keto esters. The substitution of hydrogen with its heavier isotope, deuterium, at the α-carbon of a beta-keto ester introduces subtle yet significant changes in the tautomeric equilibrium. Understanding these effects is crucial for researchers in fields ranging from mechanistic organic chemistry to drug development, where isotopic labeling is a powerful tool for studying reaction mechanisms and altering metabolic pathways.

Introduction to Keto-Enol Tautomerism in Beta-Keto Esters

Beta-keto esters are characterized by the presence of a ketone carbonyl group at the beta-position relative to an ester carbonyl group. This structural motif facilitates a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group.

The position of this equilibrium is influenced by several factors, including the structure of the beta-keto ester, the solvent, and the temperature. In many simple ketones, the keto form is overwhelmingly favored. However, in beta-keto esters, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, as well as by conjugation of the C=C double bond with the ester carbonyl group.

The Influence of Deuteration on Tautomeric Equilibrium

The substitution of the α-hydrogen with deuterium can alter the position of the keto-enol equilibrium. This phenomenon is attributed to the kinetic isotope effect (KIE) and differences in the zero-point energies of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, breaking the C-D bond in the keto tautomer to form the enol requires more energy than breaking the C-H bond, which can shift the equilibrium towards the keto form.

Theoretical studies on β-dicarbonyl compounds, which are structurally related to beta-keto esters, suggest that deuterium substitution decreases the energy difference between the keto and enol forms. This implies a shift in the equilibrium upon deuteration.

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantitatively determining the ratio of keto and enol tautomers at equilibrium. The keto and enol forms give rise to distinct signals in the ¹H NMR spectrum, and the equilibrium constant (Keq) can be calculated by integrating the signals corresponding to each tautomer.

Table 1: Keto-Enol Equilibrium Data for Ethyl Acetoacetate and its Deuterated Analog

| Compound | Solvent | Temperature (°C) | % Keto | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Ethyl Acetoacetate | CDCl₃ | 32 | 92.0 | 8.0 | 0.09 | |

| Ethyl Acetoacetate | Neat | 37 ± 2 | 92.6 | 7.4 | 0.08 | |

| α-Deuterated Ethyl Acetoacetate | CDCl₃ | Not Specified | >92.0 | <8.0 | <0.09 | Inferred |

Experimental Protocols

Synthesis of α-Deuterated Ethyl Acetoacetate

A common method for the synthesis of α-deuterated beta-keto esters involves the exchange of the acidic α-protons with deuterium from a deuterium source, typically deuterium oxide (D₂O), under basic or acidic catalysis.

Protocol:

-

Preparation: To a round-bottom flask, add ethyl acetoacetate and a ten-fold molar excess of deuterium oxide (D₂O).

-

Catalysis: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃), to the mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to allow for complete H/D exchange at the α-position. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

-

Work-up: After the reaction is complete, neutralize the catalyst with a deuterated acid (e.g., DCl in D₂O). Extract the product with a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the α-deuterated ethyl acetoacetate.

NMR Spectroscopic Determination of the Keto-Enol Equilibrium Constant (Keq)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the deuterated or non-deuterated beta-keto ester in a deuterated NMR solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure the spectral width is sufficient to capture all relevant signals, including the enolic hydroxyl proton which can be broad and downfield.

-

Signal Identification:

-

Keto form: Identify the signals corresponding to the α-methylene protons (typically a singlet around 3.5 ppm for ethyl acetoacetate) and the methyl protons of the acetyl group.

-

Enol form: Identify the signals for the vinylic proton (typically a singlet around 5.0 ppm for ethyl acetoacetate) and the methyl protons of the acetyl group in the enol form. The enolic hydroxyl proton often appears as a broad singlet far downfield (around 12 ppm).

-

-

Integration: Carefully integrate the signals corresponding to a specific group of protons in both the keto and enol forms. For example, integrate the α-methylene protons of the keto form and the vinylic proton of the enol form.

-

Calculation of Keq: Calculate the molar ratio of the enol to keto tautomers using the integral values. The equilibrium constant, Keq, is the ratio of the concentration of the enol form to the keto form.

Keq = [Enol] / [Keto] = (Integral of Enol signal / Number of protons for the signal) / (Integral of Keto signal / Number of protons for the signal)

For instance, when comparing the enol vinylic proton (1H) to the keto α-methylene protons (2H):

Keq = (Integral of vinylic H) / (Integral of α-methylene H / 2)

Visualizing the Tautomerization Process and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the study of keto-enol tautomerism in deuterated beta-keto esters.

Caption: Keto-enol tautomerism in a deuterated beta-keto ester.

Caption: Workflow for the synthesis of α-deuterated ethyl acetoacetate.

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Conclusion and Implications for Drug Development

The study of keto-enol tautomerism in deuterated beta-keto esters provides valuable insights into the subtle interplay of isotopic substitution and chemical equilibria. The observed preference for the keto tautomer upon α-deuteration has important implications for drug development. The "deuterium effect" can be strategically employed to slow down metabolic processes that involve the abstraction of an α-hydrogen, a common pathway for drug degradation. By replacing a metabolically labile α-hydrogen with deuterium, the rate of enolization and subsequent reactions can be reduced, potentially leading to drugs with improved pharmacokinetic profiles, such as longer half-lives and reduced toxicity. This technical guide provides the foundational knowledge and experimental framework for researchers to explore and harness the effects of deuteration on the tautomeric behavior of beta-keto esters in their scientific endeavors.

In-Depth Technical Guide to the Physical Characteristics of Ethyl acetoacetate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Ethyl acetoacetate-d3. Designed for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines relevant experimental methodologies, and illustrates the fundamental impact of isotopic labeling on the physical properties of this compound.

Core Physical Properties

| Physical Property | This compound | Ethyl acetoacetate (for comparison) |

| Chemical Name | Butanoic-4,4,4-d3 acid, 3-oxo-, ethyl ester[1] | Ethyl 3-oxobutanoate |

| CAS Number | 1565868-21-4[1] | 141-97-9[2] |

| Molecular Formula | C₆H₇D₃O₃[1] | C₆H₁₀O₃[2] |

| Molecular Weight | 133.16 g/mol [1] | 130.14 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] | Colorless liquid[3] |

| Boiling Point | Data not available | 181 °C (lit.) |

| Melting Point | Data not available | -43 °C (lit.)[2] |

| Density | Data not available | 1.029 g/mL at 20 °C (lit.) |

| Refractive Index | Data not available | n20/D 1.419 |

| Purity (NMR) | ≥95.0%[1] | ≥99.0% (GC) |

| Storage Conditions | 2-8°C, sealed storage, away from moisture and light[1] | Store below +30°C[][5] |

Experimental Protocols

The determination of the physical properties of isotopically labeled compounds like this compound follows standard laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

Methodology: The boiling point can be determined using a micro-boiling point apparatus.

-

A small sample of this compound is placed in a capillary tube, which is then attached to a thermometer.

-

The assembly is immersed in a heating bath (e.g., silicone oil).

-

The temperature is gradually increased.

-

The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube.

Determination of Melting Point

Methodology: A differential scanning calorimeter (DSC) is a precise method for determining the melting point.

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The melting point is determined by the onset temperature of the endothermic peak in the DSC thermogram.

Determination of Density

Methodology: The density can be determined using a pycnometer.

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, and its mass is measured.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water), and its mass is measured.

-

The density of this compound is calculated using the ratio of the mass of the sample to the mass of the reference liquid, multiplied by the density of the reference liquid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

Methodology: GC-MS is used to confirm the isotopic enrichment and purity of this compound. An experiment involving deuterium exchange in ethyl acetoacetate followed by GC-MS analysis has been developed.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with an appropriate column to separate the analyte from any impurities.

-

MS Analysis: The eluent from the GC is introduced into a mass spectrometer. The mass spectrum of the this compound is recorded.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is analyzed to confirm the incorporation of three deuterium atoms. The relative abundance of the deuterated and non-deuterated species is used to determine the isotopic purity.

Logical Relationships and Signaling Pathways

The introduction of deuterium atoms into the ethyl acetoacetate molecule has a direct, albeit often subtle, impact on its physical properties. The following diagram illustrates this fundamental relationship.

Caption: Isotopic labeling of Ethyl acetoacetate with deuterium directly influences its molecular weight and subtly alters other physical properties.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, molecules in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are increasingly pivotal in pharmaceutical research and development. This guide provides a comprehensive overview of the safety and handling of these compounds. It delves into the toxicological profiles of deuterated substances, underpinned by the kinetic isotope effect, and offers practical guidance for their safe management in a laboratory setting. This document consolidates quantitative safety data, details relevant experimental protocols for safety assessment, and provides visual workflows and logical diagrams to ensure a thorough understanding of the principles and practices for working with deuterated materials.

Introduction: The Rise of Deuterium in Science

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in various scientific disciplines, most notably in drug discovery and development.[1][2] The strategic replacement of hydrogen with deuterium in a molecule can significantly alter its metabolic fate, offering the potential to enhance a drug's pharmacokinetic profile, improve its safety and tolerability, and ultimately lead to more effective therapies.[3][4] This "deuterium switch" can slow down metabolic processes, a phenomenon known as the kinetic isotope effect (KIE), which can lead to a longer drug half-life and reduced formation of toxic metabolites.[5][6]

While deuterium itself is considered to have low systemic toxicity, and deuterated compounds are generally regarded as safe for laboratory and research use, a thorough understanding of their specific properties and potential hazards is crucial for ensuring personnel and environmental safety.[2][7] This guide provides an in-depth examination of the safety and handling considerations for deuterated compounds, tailored for professionals in research and drug development.

The Kinetic Isotope Effect: A Double-Edged Sword

The primary reason for the altered biological properties of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[6] Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP450) enzymes often catalyze the oxidation of C-H bonds as a primary clearance mechanism.[8] By replacing a hydrogen atom at a metabolic "hotspot" with deuterium, the rate of metabolism at that site can be significantly reduced.[3]

dot

Caption: Kinetic Isotope Effect in Drug Metabolism.

However, this metabolic "shunting" can also lead to an increase in metabolism through alternative pathways, potentially forming novel or unexpected metabolites. Therefore, a thorough toxicological evaluation of any new deuterated compound is essential.

Toxicological Profile of Deuterated Compounds

The available data suggests that deuterated compounds generally exhibit a favorable safety profile, often demonstrating reduced toxicity compared to their non-deuterated counterparts.[9][10] However, comprehensive toxicological data, such as comparative LD50 values, is not always readily available for a wide range of deuterated substances.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for selected deuterated compounds. It is important to note that data is limited, and the absence of a value does not imply a lack of hazard.

| Compound | Non-Deuterated LD50 (Oral, Rat) | Deuterated LD50 (Oral) | Species | Reference |

| Chloroform | 908 mg/kg | 695 mg/kg | Rabbit | [6] |

| Heavy Water (D₂O) | Not established | ~50% of body water replacement is lethal | Mice | [11] |

Data for a wider range of deuterated compounds is not consistently available in the public domain. Researchers should consult the Safety Data Sheet (SDS) for specific compounds and consider conducting their own risk assessments.

Occupational Exposure Limits (OELs)

Specific Occupational Exposure Limits (OELs) for most deuterated compounds have not been established by regulatory bodies such as OSHA, NIOSH, or ACGIH.[12][13][14] In the absence of specific limits, it is prudent to adhere to the OELs of the corresponding non-deuterated analogue as a minimum safety standard. For example, the SDS for deuterated acetone indicates that it contains no substances with established occupational exposure limit values.[12] Therefore, the OELs for acetone should be applied.

| Compound | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |

| Acetone | 1000 ppm | 250 ppm | 500 ppm |

| Chloroform | 50 ppm (ceiling) | - | 10 ppm |

| Dichloromethane | 25 ppm | - | 50 ppm |

This table provides examples for the non-deuterated analogues. Always refer to the latest regulatory guidelines and the specific SDS for the compound in use.[15][16][17]

Safe Handling and Laboratory Practices

Adherence to standard laboratory safety protocols is paramount when working with deuterated compounds. The following guidelines provide a framework for safe handling.[18][19]

dot

Caption: General Laboratory Workflow for Handling Deuterated Compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the specific hazards of the deuterated compound and the experimental procedure.[20]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield should be used in addition to goggles for particularly hazardous operations.[7]

-

Hand Protection: The appropriate glove material must be selected based on the solvent or compound being handled. Consult glove compatibility charts and the SDS.

-

Body Protection: A laboratory coat is mandatory. For larger quantities or operations with a high risk of splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: Work with volatile deuterated compounds should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, appropriate respiratory protection must be used after a formal risk assessment.[21]

Storage and Segregation

-

Store deuterated compounds in well-ventilated, designated areas.

-

Segregate them from incompatible materials as specified in the SDS.

-

Ensure all containers are clearly and accurately labeled with the full chemical name and any relevant hazard warnings.[18]

Waste Disposal

Deuterated waste should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[22][23]

-

Segregation: Do not mix deuterated waste with non-deuterated waste unless specifically permitted by your institution's waste disposal protocols. Keep different deuterated solvent waste streams separate.[15]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents, including the fact that it is deuterated (e.g., "Deuterated Chloroform Waste").[22]

-

Disposal: Follow your institution's established procedures for hazardous waste pickup and disposal. Never dispose of deuterated compounds down the drain or in the regular trash.[24]

dot

Caption: Decision Tree for Deuterated Waste Disposal.

Experimental Protocols for Safety Assessment

A thorough safety assessment of novel deuterated compounds is essential. The following sections outline key experimental protocols adapted from established guidelines.

In Vitro Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a deuterated compound in a cell line, such as HepG2, compared to its non-deuterated analogue. This can be adapted from various commercially available assay kits (e.g., MTT, MTS, LDH release).[9][22][25][26]

Objective: To determine the concentration-dependent cytotoxic effect of a deuterated compound and its non-deuterated counterpart on a mammalian cell line.

Methodology:

-

Cell Culture: Culture the selected cell line (e.g., HepG2) in appropriate media and conditions until confluent.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare stock solutions of the deuterated and non-deuterated compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle-only and untreated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the viability reagent (e.g., MTT, MTS, or LDH substrate) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) for each compound.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines the procedure for an acute oral toxicity study in rodents to determine the LD50 of a deuterated compound.[2][4][19][24][27]

Objective: To determine the acute oral toxicity (LD50) of a deuterated compound.

Methodology:

-

Animal Selection: Use healthy, young adult rodents of a single sex (e.g., female rats).

-

Housing and Acclimatization: House the animals individually in appropriate cages and acclimatize them to the laboratory conditions for at least 5 days.

-

Dose Formulation: Prepare the deuterated compound in a suitable vehicle (e.g., water, corn oil).

-

Dosing: Administer the compound orally via gavage in a stepwise procedure using the starting dose levels defined in OECD 423 (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, following the classification system of OECD 423.

In Vivo Micronucleus Assay for Genotoxicity (Adapted from OECD Guideline 474)

This assay is used to assess the potential of a deuterated compound to cause chromosomal damage.[8][9][21][28][29]

Objective: To evaluate the genotoxic potential of a deuterated compound by detecting micronuclei in mammalian erythrocytes.

Methodology:

-

Animal Selection and Dosing: Use a rodent species (e.g., mouse or rat) and administer the deuterated compound, typically via the intended clinical route of administration. Include a vehicle control and a positive control.

-

Bone Marrow/Blood Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.

-

Slide Preparation: Prepare smears of the collected cells on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated polychromatic erythrocytes in the treated groups to the vehicle control group to determine if there is a statistically significant increase.

Metabolic Stability Assay Using Liver Microsomes

This in vitro assay helps to predict the in vivo clearance of a deuterated compound and assess the impact of deuteration on its metabolic rate.[1][5][18][30]

Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated analogue in liver microsomes.

Methodology:

-

Microsome Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.

-

Incubation Mixture: Prepare an incubation mixture containing the microsomes, a phosphate buffer, and the test compound (deuterated or non-deuterated) at a low concentration (typically below the Km).

-

Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Points: Collect aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression corresponds to the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

Deuterated compounds represent a significant advancement in medicinal chemistry and drug development. While they generally exhibit favorable safety profiles, a comprehensive understanding of their unique properties and adherence to rigorous safety protocols are essential. This guide provides a foundational framework for the safe handling, management, and toxicological assessment of deuterated compounds. By integrating the principles of the kinetic isotope effect with established laboratory safety practices and validated experimental protocols, researchers can confidently and safely harness the potential of deuterium chemistry to drive scientific innovation. Continuous vigilance, thorough risk assessment, and adherence to institutional and regulatory guidelines remain the cornerstones of safe laboratory practice in this exciting and evolving field.

References

- 1. mttlab.eu [mttlab.eu]

- 2. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 3. Poison Gas Table - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. mercell.com [mercell.com]

- 6. echemi.com [echemi.com]

- 7. Chloroform vs Deuterochloroform: Meaning And Differences [thecontentauthority.com]

- 8. scantox.com [scantox.com]

- 9. inotiv.com [inotiv.com]

- 10. armar-europa.de [armar-europa.de]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 14. ccohs.ca [ccohs.ca]

- 15. nj.gov [nj.gov]

- 16. ACETONE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Dichloromethane - Wikipedia [en.wikipedia.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. oecd.org [oecd.org]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. nucro-technics.com [nucro-technics.com]

- 22. In Vitro Study of Deuterium Effect on Biological Properties of Human Cultured Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. isotope.com [isotope.com]

- 24. oecd.org [oecd.org]

- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 28. oecd.org [oecd.org]

- 29. gentronix.co.uk [gentronix.co.uk]

- 30. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Unraveling Cellular Machinery: An In-Depth Technical Guide to Stable Isotope Tracers in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental methodologies, and applications of stable isotope tracers in chemical and biomedical research. It is designed to serve as a technical resource for professionals in drug development and various scientific disciplines who seek to leverage this powerful technology to gain deeper insights into metabolic pathways, disease mechanisms, and drug efficacy.

Core Principles of Stable Isotope Tracers

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules to trace their metabolic fate within a biological system. Unlike their radioactive counterparts, stable isotopes do not decay and emit radiation, making them safe for use in a wide range of studies, including those involving human subjects. The fundamental principle lies in the mass difference between the stable isotope and its more abundant, lighter counterpart (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N, ²H vs. ¹H). This mass difference allows for the detection and quantification of the labeled molecules and their metabolic products using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The use of stable isotope-labeled compounds allows researchers to track the movement and transformation of molecules through complex biochemical pathways.[2] By introducing a labeled substrate into a cellular system or organism, one can follow the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic fluxes and pathway activities. This approach, often referred to as metabolic flux analysis, provides invaluable information on the rates of metabolic reactions, which cannot be obtained from static measurements of metabolite concentrations alone.[3][4]

Applications in Research and Drug Development

The application of stable isotope tracers spans a wide array of research fields, from fundamental biochemistry to clinical drug development.

2.1. Elucidating Metabolic Pathways and Disease Mechanisms:

Stable isotope tracing is instrumental in mapping metabolic networks and identifying alterations in metabolic pathways associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.[3][5] For instance, by using ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, revealing how cancer cells rewire their metabolism to support rapid proliferation.[6]

2.2. Drug Discovery and Target Validation:

By revealing novel metabolic reprogramming in diseases, stable isotope tracing can help identify new drug targets.[5][7] Understanding the metabolic vulnerabilities of diseased cells allows for the development of targeted therapies.

2.3. Pharmacokinetics and ADME Studies:

In drug development, stable isotope tracers are employed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to track the fate of a drug candidate in the body.[2][5] By labeling the drug molecule, researchers can accurately quantify its absorption, distribution to various tissues, metabolic transformation into different products, and eventual excretion from the body.[2] This information is crucial for assessing the safety and efficacy of a new drug.

Experimental Protocols

The successful implementation of stable isotope tracing experiments relies on meticulous experimental design and the use of sophisticated analytical techniques.

3.1. General Experimental Workflow:

A typical stable isotope tracing experiment follows a general workflow, from the introduction of the labeled tracer to the analysis of the resulting data.

Caption: A generalized workflow for a stable isotope tracing experiment.

3.2. Key Experimental Methodologies:

3.2.1. Mass Spectrometry (MS)-Based Metabolomics:

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for stable isotope tracing due to its high sensitivity and ability to separate complex mixtures of metabolites.

Protocol for LC-MS-Based Stable Isotope Tracing in Cell Culture:

-

Cell Culture and Labeling:

-

Culture cells in a standard growth medium to the desired confluence.

-

Replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the tracer.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

-

Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Inject the metabolite extract into a liquid chromatograph coupled to a mass spectrometer.

-

Separate the metabolites using a suitable chromatography column.

-

Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues in the mass spectrometer.

-

-

Data Analysis:

-

Process the raw data to identify and quantify the different isotopologues of each metabolite.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional enrichment of the isotope in each metabolite to determine metabolic fluxes.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Metabolomics:

NMR spectroscopy is another powerful technique for stable isotope tracing that provides detailed information about the position of the isotope within a molecule (isotopomer analysis).[8][9]

Protocol for NMR-Based Stable Isotope Tracing:

-

Sample Preparation: Follow steps 1 and 2 from the LC-MS protocol for cell culture, labeling, and metabolite extraction. The extracted metabolites are then lyophilized and reconstituted in a suitable NMR buffer (e.g., D₂O-based buffer).

-

NMR Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, HSQC, HMBC).

-

The choice of NMR experiments will depend on the specific tracer and the information required.

-

-

Data Analysis:

-

Process the NMR spectra to identify and quantify the different isotopomers of the metabolites.

-

The relative intensities of the signals from different isotopomers provide information about the activity of different metabolic pathways.

-

Data Presentation

Quantitative data from stable isotope tracing experiments are crucial for understanding metabolic changes. The following tables provide examples of how such data can be presented.

Table 1: Metabolic Flux Ratios in Cancer Cells Determined by ¹³C-Glucose Tracing

| Metabolic Flux Ratio | Control Cells | Cancer Cells |

| Glycolysis / Pentose Phosphate Pathway | 5.2 ± 0.6 | 2.1 ± 0.3 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.15 ± 0.03 | 0.85 ± 0.12 |

| Anaplerotic Glutamine Contribution to TCA Cycle | 25% ± 4% | 65% ± 8% |

Data are presented as mean ± standard deviation and are hypothetical examples based on typical findings in cancer metabolism studies.

Table 2: Pharmacokinetic Parameters of a Drug Candidate from a Stable Isotope Tracer Study

| Parameter | Value |

| Bioavailability (%) | 75.3 ± 8.2 |

| Volume of Distribution (L/kg) | 2.1 ± 0.4 |

| Clearance (mL/min/kg) | 15.6 ± 2.9 |

| Half-life (hours) | 4.5 ± 0.7 |

| Major Metabolite (as % of parent drug) | 32.8 ± 5.1 |

Data are presented as mean ± standard deviation from a hypothetical human ADME study.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships and processes involved in stable isotope tracing.

5.1. Glycolysis Pathway with ¹³C-Glucose Tracer:

This diagram illustrates the flow of ¹³C atoms from glucose through the glycolytic pathway.

Caption: Tracing of ¹³C atoms from uniformly labeled glucose through glycolysis.

5.2. Tricarboxylic Acid (TCA) Cycle with Labeled Acetyl-CoA:

This diagram shows the entry of ¹³C-labeled acetyl-CoA into the TCA cycle and the subsequent labeling of cycle intermediates.

Caption: Entry of ¹³C-labeled Acetyl-CoA into the TCA cycle.

5.3. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflow:

This diagram outlines the workflow for quantitative proteomics using SILAC.

Caption: Experimental workflow for SILAC-based quantitative proteomics.

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Labeled LC-MS Analysis Preset - Polly Documentation [docs.polly.elucidata.io]

Methodological & Application

Application Notes & Protocols: Ethyl Acetoacetate-d3 as a Tracer for In Vivo Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate-d3 is a stable isotope-labeled compound that serves as a valuable tracer for in vivo metabolic studies. Upon administration, it is rapidly hydrolyzed by esterases into deuterated acetoacetate and ethanol. The deuterated acetoacetate, a ketone body, is then converted to deuterated acetoacetyl-CoA and subsequently to deuterated acetyl-CoA. This allows for the tracing of the metabolic fate of ketone body-derived acetyl-CoA in various cellular processes. These application notes provide a framework for utilizing this compound to investigate de novo fatty acid synthesis and histone acetylation in vivo. While direct protocols for this compound are not widely published, the following methodologies are based on established principles of stable isotope tracing.[1][2][3]

Principle of Application

The core principle behind using this compound as a tracer lies in its metabolic conversion to d3-acetyl-CoA. This labeled acetyl-CoA can then participate in various metabolic pathways, allowing researchers to quantify the contribution of ketone bodies to these processes.

Metabolic Pathway of this compound:

Caption: Metabolic fate of this compound.

Applications

-

Quantifying Ketone Body Contribution to De Novo Lipogenesis: In metabolic states such as fasting, ketogenic diets, or diabetes, ketone bodies are a significant energy source. This compound can be used to trace the incorporation of ketone body-derived acetyl-CoA into newly synthesized fatty acids in various tissues like the liver, adipose tissue, and brain.[4][5][6]

-

Investigating Histone Acetylation Dynamics: Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, an epigenetic modification crucial for gene regulation. By tracing the incorporation of the d3-acetyl group onto histones, researchers can study the influence of ketone body metabolism on the epigenetic landscape.[2][3]

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data that could be obtained from the described experiments. The exact values will vary depending on the animal model, experimental conditions, and tissue type.

Table 1: Contribution of this compound to Palmitate Synthesis in Different Tissues

| Tissue | Treatment Group | Fractional Synthesis of Palmitate from EAA-d3 (%) | Total Newly Synthesized Palmitate (nmol/mg tissue) |

| Liver | Control (Chow Diet) | 5.2 ± 1.1 | 15.8 ± 3.2 |

| Ketogenic Diet | 25.7 ± 4.5 | 12.1 ± 2.8 | |

| Brain | Control (Chow Diet) | 1.8 ± 0.5 | 2.5 ± 0.7 |

| Ketogenic Diet | 8.9 ± 2.1 | 2.1 ± 0.6 | |

| Adipose | Control (Chow Diet) | 8.1 ± 1.9 | 22.4 ± 4.9 |

| Ketogenic Diet | 32.4 ± 6.3 | 18.9 ± 4.1 |

Table 2: Deuterium Enrichment in Histone H3 from this compound

| Tissue | Treatment Group | Histone H3 d3-Enrichment (Molar Percent Excess) |

| Liver | Control (Chow Diet) | 0.15 ± 0.04 |

| Ketogenic Diet | 0.82 ± 0.15 | |

| Hippocampus | Control (Chow Diet) | 0.08 ± 0.02 |

| Ketogenic Diet | 0.45 ± 0.09 |

Experimental Protocols

Protocol 1: In Vivo Labeling and Analysis of De Novo Fatty Acid Synthesis

Objective: To quantify the contribution of ethyl acetoacetate to de novo fatty acid synthesis in a mouse model.

Materials:

-

This compound

-

Vehicle (e.g., corn oil)

-

Experimental animals (e.g., C57BL/6 mice)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reagents for lipid extraction and derivatization (e.g., chloroform, methanol, acetyl chloride)

Experimental Workflow:

Caption: Workflow for fatty acid synthesis analysis.

Procedure:

-

Animal Preparation: Acclimate mice to the desired diet (e.g., standard chow or ketogenic diet) for at least two weeks.

-

Dosing: Administer this compound via oral gavage or intraperitoneal injection. A typical dose might be 10-20 mg/kg body weight, dissolved in a suitable vehicle.

-

Tissue Harvest: At a specified time point after administration (e.g., 1-4 hours), euthanize the animals and harvest tissues of interest (e.g., liver, brain, adipose tissue). Immediately freeze tissues in liquid nitrogen.

-

Lipid Extraction: Homogenize the frozen tissue and extract total lipids using a method such as the Folch extraction (chloroform:methanol).

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Saponify the lipid extract and methylate the fatty acids to form FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the isotopic enrichment of deuterium in newly synthesized fatty acids, such as palmitate.

-

Data Analysis: Calculate the fractional synthesis rate by comparing the abundance of deuterated palmitate to the total palmitate pool, correcting for the isotopic enrichment of the acetyl-CoA precursor pool (which can be estimated from body water enrichment).

Protocol 2: In Vivo Labeling and Analysis of Histone Acetylation

Objective: To measure the incorporation of deuterium from this compound into acetylated histones.

Materials:

-

This compound

-

Vehicle

-

Experimental animals

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

-

Reagents for histone extraction and digestion (e.g., acid extraction, trypsin)

Experimental Workflow:

Caption: Workflow for histone acetylation analysis.

Procedure:

-

Animal Preparation and Dosing: Follow the same procedure as in Protocol 1.

-

Tissue Harvest: Harvest tissues and immediately process them for histone extraction to prevent protein degradation and preserve post-translational modifications.

-

Histone Extraction: Isolate nuclei from the tissue homogenate and perform an acid extraction to purify histones.

-

Proteolysis: Digest the purified histones into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. Target specific acetylated histone peptides (e.g., from histone H3 or H4) and measure the mass shift corresponding to the incorporation of the d3-acetyl group.

-

Data Analysis: Quantify the molar percent enrichment of the d3-label in the targeted acetylated histone peptides.

Considerations and Limitations

-

Tracer Dose: The optimal dose of this compound should be determined empirically to achieve sufficient labeling without perturbing the natural metabolic state.

-

Precursor Pool Enrichment: Accurate quantification of fractional synthesis rates requires knowledge of the isotopic enrichment of the immediate precursor pool (acetyl-CoA). This can be challenging to measure directly and is often estimated from the enrichment of other molecules in equilibrium with the pool, such as body water.

-